molecular formula C23H24FN3O2S B2864698 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 895803-24-4

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B2864698
CAS No.: 895803-24-4
M. Wt: 425.52
InChI Key: APRSWDKBQMEIGO-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an oxalamide moiety

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), which are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes . PPARs play essential roles in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms .

Mode of Action

The compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile . As an agonist, it binds to these receptors, leading to conformational changes that allow the receptors to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding event, in turn, regulates the transcription of various genes involved in metabolic processes .

Biochemical Pathways

The activation of PPARs by the compound affects several biochemical pathways. These include the regulation of lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in energy homeostasis, insulin sensitivity, and inflammatory response .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role as a PPAR agonist. By activating PPARs, the compound can influence the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This can lead to changes in cellular metabolism and function, potentially impacting various disease states such as diabetes, obesity, and cardiovascular disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could potentially contribute to various fields, including organic chemistry, medicinal chemistry, and materials science. Future research could explore its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of ethanol . The fluorophenyl group is introduced via a nucleophilic substitution reaction. The final step involves the formation of the oxalamide moiety through the reaction of the intermediate with mesityl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the nucleophilic substitution steps, as well as the use of automated systems for the final oxalamide formation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is unique due to the specific combination of the thiazole ring, fluorophenyl group, and oxalamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c1-13-11-14(2)20(15(3)12-13)27-22(29)21(28)25-10-9-19-16(4)26-23(30-19)17-5-7-18(24)8-6-17/h5-8,11-12H,9-10H2,1-4H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRSWDKBQMEIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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